1-(3-Methoxyphenoxy)-2-propanone
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Overview
Description
1-(3-Methoxyphenoxy)-2-propanone is an organic compound characterized by the presence of a methoxy group attached to a phenoxy ring, which is further connected to a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxyphenoxy)-2-propanone typically involves the reaction of 3-methoxyphenol with an appropriate propanone derivative under controlled conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction between 3-methoxyphenol and 2-bromopropanone .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized temperature and pressure conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxyphenoxy)-2-propanone undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted phenoxy derivatives
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Medicine: Studied for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(3-Methoxyphenoxy)-2-propanone exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes . The compound’s anti-inflammatory effects could be linked to the modulation of inflammatory mediators and signaling pathways .
Comparison with Similar Compounds
- 1-(3-Methoxyphenyl)-3-naphthalen-1-yl-propenone
- 3-Methoxyphenoxyacetic acid
- 3-Methoxyphenoxyethanol
Comparison: Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and ease of synthesis .
Properties
CAS No. |
6437-63-4 |
---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
1-(3-methoxyphenoxy)propan-2-one |
InChI |
InChI=1S/C10H12O3/c1-8(11)7-13-10-5-3-4-9(6-10)12-2/h3-6H,7H2,1-2H3 |
InChI Key |
IOHPALNQKUJFNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)COC1=CC=CC(=C1)OC |
Origin of Product |
United States |
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